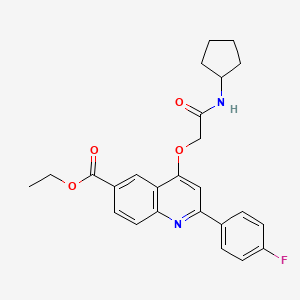

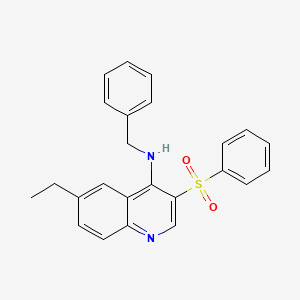

3-(benzenesulfonyl)-N-benzyl-6-ethylquinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

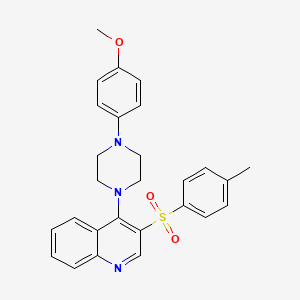

“3-(benzenesulfonyl)-N-benzyl-6-ethylquinolin-4-amine” is a complex organic compound. It contains a benzenesulfonyl group, a benzyl group, and a quinolin-4-amine group with an ethyl substituent at the 6-position .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzenesulfonyl compounds are often prepared from the sulfonation of benzene using concentrated sulfuric acid . The benzyl group could potentially be introduced through a nucleophilic substitution reaction .

Chemical Reactions Analysis

Benzenesulfonyl compounds typically react with compounds containing reactive N-H and O-H bonds . They are used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .

Scientific Research Applications

1. Role in Learning and Memory Disorders

Research has highlighted the significance of quinoline derivatives, especially those interacting with the serotonin 5-HT(6) receptor, in the treatment of learning and memory disorders. The exploration of selective antagonists for this receptor has been motivated by their potential cognitive enhancement effects. Various compounds, including those structurally related to quinoline, have been reported to improve retention performance, suggesting a promising avenue for addressing cognitive impairments (Russell & Dias, 2002).

2. Pharmacological Importance in Modern Therapeutics

Isoquinoline derivatives, sharing a core structural motif with quinoline compounds, have been identified for their broad spectrum of biological potentials. These include activities against various diseases such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and many more, underscoring the versatility of this chemical class in drug development (Danao et al., 2021).

3. Anticancer Applications

Certain quinoline derivatives have been explored for their anticancer properties, as evidenced by trabectedin (ET-743), a marine alkaloid with a unique mechanism of action against cancer cells. This compound, characterized by its ability to bind DNA and interfere with transcription factors and repair pathways, exemplifies the therapeutic potential of quinoline derivatives in oncology (D’Incalci & Galmarini, 2010).

4. Antimicrobial Scaffolds

The antimicrobial potential of benzoxazinoids, which share a similar heterocyclic nature with quinoline compounds, has been highlighted. These compounds, derived from plants, have been reviewed for their use as antimicrobial scaffolds, indicating the potential of similar structures in designing new antimicrobial agents (de Bruijn et al., 2018).

5. Role in Neurological Disorders

Quinoline derivatives have been explored for their potential in synthesizing novel central nervous system (CNS) acting drugs. The diverse chemical groups present in these compounds, including heterocycles with nitrogen, sulfur, and oxygen, underline their broad applicability in treating CNS disorders ranging from depression to convulsion (Saganuwan, 2017).

Safety and Hazards

properties

IUPAC Name |

3-(benzenesulfonyl)-N-benzyl-6-ethylquinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2S/c1-2-18-13-14-22-21(15-18)24(26-16-19-9-5-3-6-10-19)23(17-25-22)29(27,28)20-11-7-4-8-12-20/h3-15,17H,2,16H2,1H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCOBSYARGPQGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2355583.png)

![8-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B2355585.png)

![1-(2-fluoroethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2355586.png)

![(E)-2-((3-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2355587.png)

![(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.6]undec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2355588.png)

![4-butoxy-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2355598.png)

![3-butyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2355599.png)